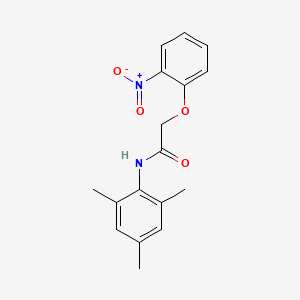

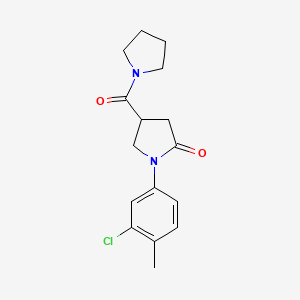

![molecular formula C20H20N6O2 B5505734 4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization of the pyrimidine ring to introduce various substituents, facilitating the incorporation of piperazine units. For example, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, highlighting techniques that could be applicable to the synthesis of the compound . These methods involve transformations under reflux conditions and the use of bases to afford complex pyrimidine derivatives (Komkov et al., 2021).

Molecular Structure Analysis

The detailed molecular structure of such compounds, determined via crystallography or NMR spectroscopy, offers insights into their chemical behavior. For instance, the crystal structure analysis of related pyrimidine compounds provides valuable information on the arrangement of atoms and the geometry around the pyrimidine ring, influencing the compound's reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from similar structures, showing significant anti-inflammatory and analgesic activities. These compounds have been explored for their potential as COX-2 inhibitors, offering insights into new therapeutic agents (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antimicrobial Applications : New pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines, showcasing a methodological advancement in the synthesis of pyrido[2,3-d]pyrimidine derivatives with potential applications in antimicrobial studies (Komkov et al., 2021).

Herbicide Development : The creation of dimethoxypyrimidines and analogues with high herbicidal activity points towards agricultural applications. These studies focus on the synthesis of compounds for controlling weed growth, contributing to the development of more effective herbicides (Nezu, Miyazaki, Sugiyama, Kajiwara, 1996).

Antineoplastic Agents : Research on the metabolism, excretion, and pharmacokinetics of pyrimidine derivatives, such as PF-00734200, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans, supports their potential use in treating conditions like type 2 diabetes. This investigation into the drug's disposition can inform the development of new antineoplastic agents (Sharma et al., 2012).

Structural and Chemical Analysis

- Chemical Structure Analysis : Studies have detailed the chemical structure and properties of similar compounds, providing a foundational understanding that can be applied to the development of new drugs and materials. For instance, the analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate offers insights into molecular conformations and potential interactions (Anthal et al., 2018).

Propiedades

IUPAC Name |

[3-(4-methylpyrimidin-2-yl)oxyphenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-15-6-9-23-20(24-15)28-17-5-2-4-16(14-17)18(27)25-10-12-26(13-11-25)19-21-7-3-8-22-19/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUUKCASKTYBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)